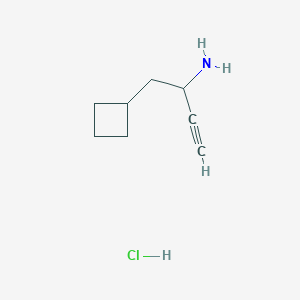

1-Cyclobutylbut-3-yn-2-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclobutylbut-3-yn-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c1-2-8(9)6-7-4-3-5-7;/h1,7-8H,3-6,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLCFCVCIDYTCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(CC1CCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241144-78-3 | |

| Record name | 1-cyclobutylbut-3-yn-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Significance Within Aliphatic Amines and Cyclobutyl Systems

1-Cyclobutylbut-3-yn-2-amine hydrochloride is a primary aliphatic amine, a class of organic compounds characterized by a nitrogen atom bonded to at least one alkyl group. libretexts.orglibretexts.org The amine group in this molecule is protonated to form an ammonium (B1175870) salt with hydrochloric acid, a common strategy to improve the stability and water solubility of amines. spectroscopyonline.comoregonstate.edu

The molecule's structure is distinguished by the presence of a cyclobutyl group attached to the carbon adjacent to the nitrogen atom. Cyclobutane (B1203170) rings are known for their significant ring strain, which influences the molecule's conformation and reactivity. libretexts.org This strain can make the cyclobutyl group susceptible to ring-opening reactions under certain conditions, offering unique synthetic pathways. researchgate.net The conformation of the cyclobutane ring is typically puckered, which helps to alleviate some of the torsional strain. libretexts.orgresearchgate.net The substitution pattern on the cyclobutane ring can further dictate its conformational preferences. nih.govacs.org

The combination of the amine and the cyclobutyl moiety creates a structural motif with potential for diverse chemical transformations. The electron-withdrawing nature of the protonated amine can influence the reactivity of the adjacent cyclobutyl ring, and conversely, the steric and electronic properties of the cyclobutyl group can affect the basicity and nucleophilicity of the amine.

Importance of Terminal Alkyne Moieties in Synthetic Methodologies

The terminal alkyne, or ethynyl (B1212043) group, is a highly versatile functional group in organic synthesis. libretexts.org Its presence in 1-Cyclobutylbut-3-yn-2-amine hydrochloride provides a reactive handle for a wide array of chemical transformations. Terminal alkynes are notable for the acidity of the sp-hybridized C-H bond, which allows for deprotonation to form a powerful carbon nucleophile known as an acetylide. libretexts.org This acetylide can then participate in various carbon-carbon bond-forming reactions.

Furthermore, the carbon-carbon triple bond itself can undergo a variety of addition reactions, including hydrogenation, halogenation, and hydration. The unique electronic environment of the triple bond also makes it a key participant in powerful synthetic methods such as the Sonogashira coupling, click chemistry (specifically the copper-catalyzed azide-alkyne cycloaddition), and various metal-catalyzed cyclization reactions. acs.orgnih.gov The propargylamine (B41283) structure, which combines an amine and a propargyl group (a group containing a triple bond adjacent to a methylene (B1212753) group), is a privileged motif in medicinal chemistry and a valuable building block in the synthesis of more complex nitrogen-containing molecules. beilstein-journals.orgresearchgate.netnih.govkcl.ac.uk

Research Context and Fundamental Academic Significance

While specific research focusing exclusively on 1-Cyclobutylbut-3-yn-2-amine hydrochloride is not extensively documented in publicly available literature, its academic significance can be inferred from the considerable research interest in its constituent functional groups. The study of strained ring systems, such as cyclobutanes, is a fundamental area of organic chemistry, with ongoing investigations into their synthesis, reactivity, and conformational analysis. researchgate.netnih.gov Similarly, the development of new synthetic methods involving terminal alkynes and propargylamines is a vibrant area of research due to their broad utility in constructing complex molecules. acs.orgnih.govresearchgate.netkcl.ac.uk

Research on molecules that combine these features, such as propargyl compounds containing a cyclobutyl group, has explored their reactivity under various conditions, including metal-catalyzed transformations that can lead to ring expansions and the formation of novel cyclic structures. researchgate.netnih.gov The academic interest in this compound would therefore lie in its potential to serve as a substrate for exploring new synthetic methodologies, investigating the interplay of strained rings and reactive functional groups, and synthesizing novel molecular scaffolds.

Scope and Objectives of Research on 1 Cyclobutylbut 3 Yn 2 Amine Hydrochloride

Retrosynthetic Dissection and Key Intermediates

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the primary disconnections are the ionic bond of the hydrochloride salt and the carbon-nitrogen bond of the amine. This initial step simplifies the target to the free base, 1-cyclobutylbut-3-yn-2-amine.

A subsequent critical disconnection is the C-N bond, which can be retrosynthetically traced back to a corresponding alcohol, 1-cyclobutylbut-3-yn-2-ol. This alcohol is a pivotal intermediate, as the hydroxyl group can be converted to an amine through various synthetic methods.

The carbon skeleton of 1-cyclobutylbut-3-yn-2-ol can be further dissected at the C2-C3 bond, the bond between the cyclobutyl-substituted carbon and the alkyne. This leads to two key synthons: a nucleophilic ethynyl (B1212043) anion equivalent (such as ethynylmagnesium bromide) and an electrophilic carbonyl compound, 1-cyclobutylethanone. This ketone, in turn, can be derived from more fundamental cyclobutyl building blocks like cyclobutanone (B123998) or cyclobutanecarboxylic acid.

This analysis highlights the following key intermediates in the synthetic pathway:

1-Cyclobutylethanone

Cyclobutanone

Cyclobutanecarboxylic acid

Ethynylmagnesium bromide (or other ethynyl anion equivalents)

1-Cyclobutylbut-3-yn-2-ol

Precursor Synthesis Strategies

The successful synthesis of the target compound hinges on the efficient preparation of its precursors. Strategies for creating the cyclobutyl and the butynyl portions of the molecule are outlined below.

The cyclobutane (B1203170) ring is a strained four-membered carbocycle that can be a valuable structural motif. researchgate.net Its incorporation requires specialized synthetic building blocks.

Cyclobutanone is a highly versatile starting material for accessing a variety of substituted cyclobutane derivatives. orgsyn.org Its high ring strain and carbonyl functionality allow it to participate in a wide range of transformations. nih.govnih.gov

One common preparation of cyclobutanone involves the acid-catalyzed rearrangement of cyclopropylcarbinol to cyclobutanol (B46151), followed by oxidation. orgsyn.org This method provides a straightforward route from a readily available five-membered ring precursor. Furan-fused cyclobutanones have also been explored as versatile building blocks in cycloaddition reactions. researchgate.netspringernature.com

To obtain the key intermediate, 1-cyclobutylethanone, from cyclobutanone, a standard approach is the addition of a methyl nucleophile, such as methylmagnesium bromide (a Grignard reagent), to the carbonyl group. This reaction forms 1-cyclobutyl-1-ethanol, which is then oxidized using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation to yield the desired ketone.

Table 1: Synthetic Transformations Starting from Cyclobutanone

| Starting Material | Reagents | Product | Transformation Type |

|---|

Cyclobutanecarboxylic acid is another fundamental building block that can be elaborated to form necessary intermediates. material-properties.org This compound can undergo typical carboxylic acid reactions, including conversion to acid chlorides, esters, and amides. material-properties.org

To convert cyclobutanecarboxylic acid into 1-cyclobutylethanone, a multi-step sequence is typically required. The carboxylic acid can first be converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting cyclobutanecarbonyl chloride can then be reacted with an organocuprate reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), in a Gilman coupling to furnish 1-cyclobutylethanone. This method is often preferred over Grignard or organolithium reagents, which can add to the ketone product to form a tertiary alcohol.

Alternatively, the decarboxylation of cyclobutane-1,1-dicarboxylic acids can provide access to cyclobutanecarboxylic acid itself. thieme-connect.de

Table 2: Conversion of Cyclobutanecarboxylic Acid to 1-Cyclobutylethanone

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | Cyclobutanecarboxylic acid | SOCl₂ or (COCl)₂ | Cyclobutanecarbonyl chloride | Acid Chloride Formation |

| 2 | Cyclobutanecarbonyl chloride | (CH₃)₂CuLi | 1-Cyclobutylethanone | Acylation (Gilman) |

The but-3-yn-2-ol moiety contains the crucial alkyne and hydroxyl functional groups. The hydroxyl group serves as a handle for the subsequent introduction of the amine functionality.

The most direct method for constructing the carbon skeleton of the target molecule is through the nucleophilic addition of an acetylide to the carbonyl group of 1-cyclobutylethanone. This reaction forms the key intermediate, 1-cyclobutylbut-3-yn-2-ol. A common and effective reagent for this transformation is ethynylmagnesium bromide, a Grignard reagent derived from acetylene.

The reaction involves the attack of the nucleophilic carbon of the ethynyl Grignard reagent on the electrophilic carbonyl carbon of 1-cyclobutylethanone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary propargyl alcohol. This type of alkynylation is a robust and widely used method in organic synthesis for forming carbon-carbon bonds and installing a terminal alkyne. wikipedia.org The general principle is analogous to the industrial synthesis of 2-methylbut-3-yn-2-ol from acetone (B3395972) and acetylene. wikipedia.orgwikipedia.org

Once 1-cyclobutylbut-3-yn-2-ol is synthesized, it can be converted to the corresponding amine via methods such as a Ritter reaction, Mitsunobu reaction, or by converting the alcohol to a leaving group followed by nucleophilic substitution with an amine source. Finally, treatment of the resulting free base, 1-cyclobutylbut-3-yn-2-amine, with hydrochloric acid (HCl) yields the target compound, this compound.

Amine Introduction Strategies

The introduction of the amine group is a critical step in the synthesis of 1-Cyclobutylbut-3-yn-2-amine. Several classical and modern organic reactions can be adapted for this purpose, each with its own set of advantages and challenges.

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In a plausible synthetic route to 1-Cyclobutylbut-3-yn-2-amine, this method would involve the reaction of a suitable ketone precursor, 1-cyclobutylprop-2-yn-1-one, with an amine source, followed by reduction of the intermediate imine.

The general reaction is as follows:

Step 1: Imine Formation: The ketone, 1-cyclobutylprop-2-yn-1-one, would react with ammonia (B1221849) (or a protected amine equivalent) under mildly acidic conditions to form the corresponding imine intermediate.

Step 2: Reduction: The imine is then reduced to the target amine. A variety of reducing agents can be employed for this step.

Common reducing agents for reductive amination include:

Sodium cyanoborohydride (NaBH3CN) masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) masterorganicchemistry.com

Catalytic hydrogenation (e.g., H2/Pd, Pt, or Ni) wikipedia.org

The choice of reducing agent is crucial to avoid the reduction of the alkyne functionality. Milder reducing agents like sodium cyanoborohydride are often preferred as they selectively reduce the imine in the presence of other reducible functional groups. masterorganicchemistry.com

A potential synthetic scheme is depicted below:

| Starting Material | Reagents | Intermediate | Product |

|---|---|---|---|

| 1-Cyclobutylprop-2-yn-1-one | 1. NH3, mild acid 2. NaBH3CN | [Imine Intermediate] | 1-Cyclobutylbut-3-yn-2-amine |

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgpharmdguru.com This reaction typically proceeds by treating a primary amide with bromine in a basic solution. masterorganicchemistry.com An isocyanate is formed as an intermediate, which is then hydrolyzed to the amine. wikipedia.org

For the synthesis of 1-Cyclobutylbut-3-yn-2-amine, a potential precursor would be 2-cyclobutylbut-3-ynamide. The Hofmann rearrangement of this α,β-acetylenic amide could potentially yield the desired propargylamine (B41283). It has been noted that the Hofmann rearrangement can be applied to α,β-unsaturated amides to yield carbamates in good yields. wikipedia.org

The proposed reaction mechanism involves the following key steps:

Deprotonation of the amide by the base.

Reaction with bromine to form an N-bromoamide.

A second deprotonation followed by rearrangement to an isocyanate intermediate.

Hydrolysis of the isocyanate to form a carbamic acid, which decarboxylates to the primary amine. wikipedia.org

| Starting Material | Reagents | Key Intermediate | Product |

|---|---|---|---|

| 2-Cyclobutylbut-3-ynamide | Br2, NaOH, H2O | Cyclobutyl(ethynyl)methyl isocyanate | 1-Cyclobutylbut-3-yn-2-amine |

The Ritter reaction provides a method for synthesizing N-alkyl amides from a nitrile and a carbocation source, such as an alkene or an alcohol in the presence of a strong acid. wikipedia.orgucla.edu The resulting amide can then be hydrolyzed to the corresponding amine.

To apply this to the synthesis of 1-Cyclobutylbut-3-yn-2-amine, a suitable carbocation precursor would be required. For instance, 1-cyclobutylbut-3-yn-2-ol could be treated with a strong acid to generate a stable carbocation, which would then be trapped by a nitrile (e.g., acetonitrile). Subsequent hydrolysis of the resulting N-(1-cyclobutylbut-3-yn-2-yl)acetamide would yield the target amine.

The reaction proceeds via the following general steps:

Protonation of the alcohol and loss of water to form a carbocation.

Nucleophilic attack of the nitrile nitrogen on the carbocation to form a nitrilium ion.

Hydrolysis of the nitrilium ion to form an N-alkyl amide. organic-chemistry.org

Hydrolysis of the amide to yield the primary amine.

| Starting Material | Reagents | Intermediate | Final Step | Product |

|---|---|---|---|---|

| 1-Cyclobutylbut-3-yn-2-ol | 1. CH3CN, H2SO4 2. H2O | N-(1-Cyclobutylbut-3-yn-2-yl)acetamide | Acid or base hydrolysis | 1-Cyclobutylbut-3-yn-2-amine |

N-deacylation is a crucial step in many synthetic sequences where an amine functionality is protected as an amide. The removal of the acyl group regenerates the free amine. This strategy is particularly useful when the amine needs to be shielded from certain reaction conditions during the synthesis.

In the context of synthesizing 1-Cyclobutylbut-3-yn-2-amine, one could envision a scenario where the amine is introduced early in the synthesis as a more stable amide, for example, N-(1-cyclobutylbut-3-yn-2-yl)acetamide. The final step would then be the deprotection of this amide to reveal the desired primary amine.

Various methods can be employed for N-deacylation, including:

Acid or base-catalyzed hydrolysis: This is a common method, though it can be harsh and may not be suitable for molecules with sensitive functional groups.

Reductive cleavage: Reagents like Schwartz's reagent (zirconocene hydrochloride) can be used for mild deacetylation. rsc.org

| Starting Material | Reagents for Deacylation | Product |

|---|---|---|

| N-(1-Cyclobutylbut-3-yn-2-yl)acetamide | 1. Schwartz's reagent 2. H2O | 1-Cyclobutylbut-3-yn-2-amine |

| N-(1-Cyclobutylbut-3-yn-2-yl)acetamide | HCl or NaOH (aq), heat | 1-Cyclobutylbut-3-yn-2-amine |

Convergent and Linear Synthetic Pathways

A possible convergent approach could involve the coupling of a cyclobutyl Grignard reagent with a suitable propargyl aldehyde derivative, followed by amination.

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of this compound relies heavily on the optimization of reaction conditions to maximize yield and ensure high selectivity. Key parameters that require careful tuning include:

Catalyst Selection: For reactions like reductive amination and cross-coupling steps in a convergent synthesis, the choice of catalyst is critical. For instance, in copper-catalyzed propargylamine synthesis, the specific copper salt (e.g., CuCl, CuBr, CuI) can influence the reaction outcome. nih.gov

Solvent: The polarity and nature of the solvent can significantly affect reaction rates and selectivity. A range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) may need to be screened.

Temperature: Reaction temperatures need to be carefully controlled to promote the desired reaction while minimizing side reactions. Some reactions may require elevated temperatures, while others proceed efficiently at room temperature or below. mdpi.com

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximum conversion without significant product degradation.

Stoichiometry of Reagents: The molar ratios of reactants and reagents can have a profound impact on the yield and purity of the product.

An example of optimizing a propargylamine synthesis is shown in the table below, adapted from a study on a related system. nih.gov

| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | ZnCl2 | Toluene | 100 | 24 | 25 |

| 2 | ZnBr2 | Toluene | 100 | 24 | 33 |

| 3 | ZnI2 | Toluene | 100 | 12 | 60 |

| 4 | CuCl | Toluene | 100 | 12 | 92 |

| 5 | CuBr | Toluene | 100 | 12 | 90 |

| 6 | CuI | Toluene | 100 | 12 | 87 |

This data illustrates that for this particular transformation, copper(I) halides are superior catalysts to zinc halides, with CuCl providing the highest yield. nih.gov Similar systematic optimization would be necessary for each step in the synthesis of this compound to develop a robust and efficient process.

Formation of the Hydrochloride Salt

The synthesis of this compound involves the conversion of the free amine base into its corresponding hydrochloride salt. This is a standard and crucial step in pharmaceutical and chemical research, often employed to improve the stability, solubility, and handling characteristics of the amine compound. The formation of the hydrochloride salt is an acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine group accepts a proton (H⁺) from hydrochloric acid (HCl).

The reaction is typically carried out by treating a solution of 1-Cyclobutylbut-3-yn-2-amine with a stoichiometric amount of hydrochloric acid. The choice of solvent is critical and depends on the solubility of both the free amine and the resulting hydrochloride salt. Common solvents used for this purpose include anhydrous ethers (like diethyl ether or tetrahydrofuran), alcohols (such as isopropanol (B130326) or ethanol), or esters (for example, ethyl acetate).

The addition of hydrochloric acid can be performed in several ways. A solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is often added dropwise to a stirred solution of the amine at a controlled temperature, typically ranging from 0 °C to room temperature. Alternatively, anhydrous hydrogen chloride gas can be bubbled directly into the solution of the amine. The hydrochloride salt, being ionic, is generally less soluble in nonpolar organic solvents than its free base form and will often precipitate out of the solution upon formation.

The precipitated salt can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials or impurities, and dried under vacuum to yield the pure this compound. The purity of the final product can be assessed using various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

Below is a data table summarizing the key aspects of the hydrochloride salt formation process.

| Parameter | Description | Typical Conditions |

| Reactants | 1-Cyclobutylbut-3-yn-2-amine (free base), Hydrochloric Acid (HCl) | Equimolar amounts are typically used. |

| Solvent | Anhydrous organic solvent in which the free base is soluble but the hydrochloride salt is sparingly soluble. | Diethyl ether, Isopropanol, Ethyl acetate, Tetrahydrofuran. |

| Reagent Form | HCl can be used as a gas or as a solution in a suitable solvent. | Anhydrous HCl gas, Saturated solution of HCl in diethyl ether or isopropanol. |

| Temperature | The reaction is often carried out at reduced temperatures to control the exothermicity of the reaction. | 0 °C to 25 °C. |

| Procedure | The HCl source is added to a stirred solution of the amine. | Dropwise addition of HCl solution or controlled bubbling of HCl gas. |

| Product Isolation | The precipitated hydrochloride salt is collected by filtration. | Vacuum filtration. |

| Purification | The collected solid is washed with a cold, non-polar solvent. | Washing with cold diethyl ether or hexane (B92381). |

| Drying | The final product is dried to remove residual solvent. | Drying under vacuum at room temperature or slightly elevated temperature. |

This transformation is a fundamental process in organic synthesis, providing a stable and handleable form of the amine for further studies and applications.

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure forms of chiral amines is a significant area of chemical research. However, specific methodologies documented for the asymmetric synthesis of this compound are not found in the current body of scientific literature. Based on established methods for analogous compounds, several theoretical strategies could be employed.

Application of Chiral Auxiliaries

A common strategy for asymmetric synthesis involves the use of a chiral auxiliary. This approach would entail the temporary attachment of a chiral molecule to a precursor of this compound. This auxiliary would then direct a subsequent chemical transformation, such as the introduction of the amine group, to occur stereoselectively, favoring the formation of one diastereomer over the other. The final step would involve the removal of the chiral auxiliary to yield the desired enantiomer of the target compound.

Enantioselective Catalysis in Alkynylation and Amination Steps

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules. researchgate.net In the context of this compound, a potential synthetic route could involve the enantioselective addition of an alkynyl group to an imine or the enantioselective amination of a suitable alkyne precursor. The use of a chiral catalyst, such as a metal complex with a chiral ligand, could facilitate these transformations with high enantioselectivity, leading directly to the desired (R)- or (S)-enantiomer.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. A hypothetical chiral pool synthesis for this compound could start from a chiral amino acid or another naturally occurring chiral building block that already possesses the desired stereochemistry at the carbon atom that will become the chiral center in the final product. This strategy leverages the inherent chirality of the starting material to produce an enantiomerically pure product.

Enantiomeric Separation Techniques

Given the likelihood of a non-stereoselective synthesis yielding a racemic mixture of this compound, methods for the separation of the enantiomers would be necessary to obtain the individual stereoisomers.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of enantiomers from a racemic mixture on a larger scale. This method is crucial for obtaining enantiomerically pure compounds for further stereochemical and pharmacological studies. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For the resolution of this compound, a primary amine, polysaccharide-based CSPs are often the first choice due to their broad applicability and high success rates in resolving a wide range of chiral compounds, including amines. nih.govspringernature.comacs.org Immobilized polysaccharide derivatives, such as those based on amylose (B160209) or cellulose, offer the advantage of being compatible with a wider range of organic solvents, which can be crucial for optimizing the separation and for the solubility of the analyte. springernature.com

The selection of the mobile phase is critical for achieving good separation. A typical mobile phase for the chiral resolution of amines on polysaccharide-based columns consists of a non-polar organic solvent, such as hexane or heptane, mixed with a polar alcohol modifier, like isopropanol or ethanol. nih.gov To improve peak shape and resolution for basic compounds like amines, acidic or basic additives are often incorporated into the mobile phase. nih.govresearchgate.net

Illustrative Preparative Chiral HPLC Method:

An illustrative method for the preparative chiral separation of (±)-1-Cyclobutylbut-3-yn-2-amine hydrochloride could involve a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column. The mobile phase could be a mixture of n-hexane and isopropanol with a small amount of an amine modifier like diethylamine (B46881) to minimize peak tailing.

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (250 x 20 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 10.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 1 mL (of a 10 mg/mL solution in mobile phase) |

| Retention Time (Enantiomer 1) | ~12.5 min |

| Retention Time (Enantiomer 2) | ~15.8 min |

| Resolution (Rs) | > 2.0 |

Supercritical Fluid Chromatography (SFC) for Enantiomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for both analytical and preparative chiral separations. wiley.comchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. chromatographyonline.com Furthermore, the use of CO2 makes SFC a more environmentally friendly ("greener") technique.

For the enantiomeric separation of primary amines, crown ether-based and cyclofructan-based CSPs have shown excellent performance in SFC. wiley.comchromatographyonline.comresearchgate.net Crown ether CSPs, in particular, are well-suited for the separation of compounds containing a primary amino group. wiley.comchromatographyonline.com The chiral recognition mechanism involves the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral crown ether cavity.

Illustrative SFC Method for Enantiomer Separation:

A hypothetical SFC method for the separation of the enantiomers of this compound could employ a CROWNPAK® CR-I(+) column. The mobile phase would consist of supercritical CO2 with a polar co-solvent, such as methanol, and an acidic additive to ensure the amine is protonated.

| Parameter | Condition |

|---|---|

| Column | CROWNPAK® CR-I(+) (150 x 4.6 mm, 5 µm) |

| Mobile Phase | CO2/Methanol with 0.1% Trifluoroacetic Acid (70:30, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 35 °C |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | ~3.2 min |

| Retention Time (Enantiomer 2) | ~4.5 min |

| Resolution (Rs) | > 2.5 |

Determination of Enantiomeric Purity and Absolute Configuration

Once the enantiomers of this compound are separated, it is essential to determine their enantiomeric purity (or enantiomeric excess, ee) and to assign the absolute configuration (R or S) to each enantiomer.

The enantiomeric purity of the separated fractions can be determined by analytical chiral HPLC or SFC using the methods developed for the separation. By analyzing a small sample of each collected fraction, the percentage of the major enantiomer versus the minor one can be calculated.

The determination of the absolute configuration is a more complex task and often requires spectroscopic or crystallographic methods. For a novel chiral compound, X-ray crystallography is considered the "gold standard" for unambiguously determining the absolute configuration. nih.govresearchgate.netresearchgate.netnih.gov This technique requires the formation of a high-quality single crystal of one of the enantiomers, often as a salt with a chiral acid or a derivative with a known absolute configuration. The diffraction pattern of the crystal allows for the determination of the three-dimensional arrangement of the atoms in the molecule, and thus its absolute stereochemistry.

In the absence of a suitable crystal, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) using chiral solvating agents or derivatizing agents can be employed to determine the absolute configuration, often by comparing the spectra to those of known compounds or by using established empirical rules.

Illustrative Data for Absolute Configuration Determination:

Should a single crystal of one of the enantiomers of 1-Cyclobutylbut-3-yn-2-amine, for instance as a salt with (R)-mandelic acid, be obtained, X-ray diffraction analysis would provide the definitive atomic coordinates.

| Parameter | Illustrative Value |

|---|---|

| Compound | (S)-1-Cyclobutylbut-3-yn-2-ammonium (R)-mandelate |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Flack Parameter | 0.02(3) |

| Assigned Absolute Configuration | S |

The Flack parameter is a critical value in determining the absolute configuration from X-ray crystallographic data of chiral compounds. A value close to zero for a known chirality of a co-crystallizing agent confirms the assigned absolute configuration of the target molecule.

Reactivity of the Primary Amine Moiety

The primary amine group in 1-Cyclobutylbut-3-yn-2-amine is a potent nucleophile, readily participating in a variety of bond-forming reactions. Its reactivity is central to the construction of more complex molecular architectures.

Nucleophilic Acylation Reactions

Nucleophilic acylation of the primary amine leads to the formation of amides. This transformation is typically achieved by reacting the amine with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). These reactions are generally high-yielding and provide stable amide products. The reaction conditions can be tailored based on the reactivity of the acylating agent.

| Acylating Agent | Product | Typical Conditions |

| Acetyl chloride | N-(1-cyclobutylbut-3-yn-2-yl)acetamide | Aprotic solvent (e.g., DCM, THF), base (e.g., triethylamine) |

| Acetic anhydride | N-(1-cyclobutylbut-3-yn-2-yl)acetamide | Aprotic solvent, optional base |

| Benzoic acid | N-(1-cyclobutylbut-3-yn-2-yl)benzamide | Coupling agent (e.g., DCC, EDC), aprotic solvent |

Alkylation and Reductive Amination Reactions

The nitrogen atom of the primary amine can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation. A more controlled and widely used method is reductive amination. masterorganicchemistry.com This process involves the initial formation of an imine or enamine by reacting the amine with a ketone or aldehyde, followed by in-situ reduction to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride and sodium cyanoborohydride being common choices due to their selectivity for the iminium ion over the carbonyl starting material. masterorganicchemistry.comharvard.edu

| Carbonyl Compound | Reducing Agent | Product |

| Acetone | Sodium triacetoxyborohydride | N-isopropyl-1-cyclobutylbut-3-yn-2-amine |

| Formaldehyde | Sodium cyanoborohydride | N,N-dimethyl-1-cyclobutylbut-3-yn-2-amine |

| Cyclohexanone (B45756) | Sodium triacetoxyborohydride | N-cyclohexyl-1-cyclobutylbut-3-yn-2-amine |

Formation of Imines and their Transformations

The reaction of 1-Cyclobutylbut-3-yn-2-amine with aldehydes or ketones under dehydrating conditions yields imines, also known as Schiff bases. libretexts.org This reaction is typically catalyzed by acid and is reversible. libretexts.org The formation of the C=N double bond is a cornerstone of many synthetic strategies. masterorganicchemistry.com Imines are valuable intermediates that can undergo a range of transformations. For instance, they can be reduced to secondary amines, as seen in reductive amination, or they can be attacked by nucleophiles to generate more complex amine derivatives. The equilibrium of imine formation can be driven towards the product by removing water, often through the use of a Dean-Stark apparatus or molecular sieves. masterorganicchemistry.com

| Carbonyl Compound | Reaction Conditions | Imine Product |

| Benzaldehyde | Toluene, reflux, Dean-Stark trap | N-(1-cyclobutylbut-3-yn-2-yl)-1-phenylmethanimine |

| 2-Butanone | Methanol, acid catalyst (e.g., acetic acid) | (E)-N-(1-cyclobutylbut-3-yn-2-yl)butan-2-imine |

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne in this compound provides a site for various addition reactions and carbon-carbon bond-forming transformations. The triple bond can be selectively modified, often in the presence of the amine functionality.

Hydrogenation and Reduction Pathways

The carbon-carbon triple bond can be fully or partially reduced. Catalytic hydrogenation with catalysts like platinum or palladium on carbon will typically reduce the alkyne to an alkane. libretexts.org However, by using a poisoned catalyst, such as Lindlar's catalyst, the hydrogenation can be stopped at the alkene stage, yielding the corresponding cis-alkene. libretexts.org Alternatively, dissolving metal reductions, for example with sodium in liquid ammonia, can produce the trans-alkene. libretexts.org

| Reagent/Catalyst | Product | Stereochemistry |

| H₂, Pd/C | 1-Cyclobutylbutan-2-amine | Alkane |

| H₂, Lindlar's catalyst | (Z)-1-Cyclobutylbut-3-en-2-amine | cis-Alkene |

| Na, NH₃(l) | (E)-1-Cyclobutylbut-3-en-2-amine | trans-Alkene |

Hydration and Hydroamination Reactions

The hydration of the terminal alkyne can lead to the formation of a ketone. libretexts.org This reaction is often catalyzed by mercury salts in the presence of aqueous acid and proceeds via an enol intermediate that tautomerizes to the more stable keto form. libretexts.orglumenlearning.com This transformation follows Markovnikov's rule, with the oxygen atom adding to the more substituted carbon of the alkyne. libretexts.org

Hydroamination, the addition of an N-H bond across the triple bond, can also be achieved. These reactions often require metal catalysts, such as those based on titanium or gold, to proceed efficiently. nih.govnih.gov The regioselectivity of the addition can be influenced by the choice of catalyst and reaction conditions, potentially leading to either enamines or imines as primary products. Intermolecular hydroaminoalkylation reactions of alkynes with secondary amines can selectively yield allylic amines. nih.gov

| Reaction | Reagents | Product |

| Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(1-Cyclobutyl-2-aminopropyl)ethan-1-one |

| Hydroamination | R₂NH, Ti or Au catalyst | Enamine or Allylic amine derivatives |

Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

The terminal alkyne functionality in this compound is a prime substrate for cycloaddition reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.netwikipedia.org The reaction typically proceeds under mild conditions, often in aqueous media, and is tolerant of a wide variety of functional groups, a significant advantage in the synthesis of complex molecules. nih.govmdpi.com

The general scheme for the CuAAC reaction involving this compound and an organic azide (B81097) is depicted below. The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, activates the terminal alkyne for the [3+2] cycloaddition with the azide. wikipedia.org The use of a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) oxidation state and accelerate the reaction. nih.gov

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-Cyclobutyl-4-((1-(R)-1H-1,2,3-triazol-4-yl)methyl)amine |

While specific experimental data for this compound in CuAAC reactions is not extensively documented in publicly available literature, the inherent reactivity of terminal alkynes makes it a highly probable and efficient transformation for this compound. The resulting triazole derivatives are of significant interest in medicinal chemistry and materials science due to their stable, aromatic nature and ability to act as linkers.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)

The terminal alkyne of this compound is also amenable to palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prominent example. wikipedia.org This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the synthesis of substituted alkynes. organic-chemistry.orgbeilstein-journals.org

The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The reaction proceeds through a catalytic cycle involving the oxidative addition of the halide to the palladium(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

Table 2: Illustrative Sonogashira Coupling Reaction

| Alkyne | Coupling Partner | Catalyst System | Product |

| This compound | Aryl/Vinyl Halide (R-X) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N) | N-(1-cyclobutyl-4-(R)-but-3-yn-2-yl)amine |

The application of the Sonogashira coupling to this compound would allow for the introduction of various aryl and vinyl substituents at the terminus of the alkyne, significantly expanding the molecular diversity of its derivatives. These products could serve as intermediates in the synthesis of more complex molecular architectures.

Reactivity and Transformations of the Cyclobutyl Ring System

The cyclobutane ring, while more stable than cyclopropane, possesses significant ring strain (approximately 26 kcal/mol), which influences its chemical reactivity. nih.govmasterorganicchemistry.com This inherent strain can be a driving force for various transformations, including ring expansion, contraction, and functionalization.

Ring Expansion and Contraction Reactions

The cyclobutyl ring in derivatives of this compound can potentially undergo ring expansion and contraction reactions under specific conditions. Cationic rearrangements are a common pathway for such transformations. wikipedia.org For instance, the formation of a carbocation adjacent to the cyclobutyl ring could initiate a rearrangement to a more stable cyclopentyl cation (ring expansion) or a cyclopropylcarbinyl cation (ring contraction). stackexchange.comyoutube.com

One classic example of such a rearrangement is the Demyanov reaction, which involves the diazotization of a primary amine on a cycloalkane ring. wikipedia.org While the amine in this compound is not directly on the ring, intermediates generated from reactions involving the amine or other functional groups could potentially lead to rearrangements of the cyclobutyl moiety. Tandem Wittig reaction-ring contraction processes have also been reported for α-hydroxycyclobutanones, leading to functionalized cyclopropanes. researchgate.net

Transannular Reactions and Rearrangements (e.g., Cationic Rearrangements)

Transannular reactions, which involve the interaction of non-adjacent atoms within a ring, can occur in medium-sized rings. In cyclobutane systems, while true transannular reactions are less common due to the smaller ring size, across-the-ring steric interactions, also known as transannular strain, can influence the conformation and reactivity of the ring. libretexts.orgic.ac.uk For substituted cyclobutanes, these interactions can dictate the relative stability of cis and trans isomers. pressbooks.pub

Cationic rearrangements, as mentioned in the context of ring expansion and contraction, are a key class of transformations for the cyclobutyl ring. The stability of the puckered conformation of cyclobutane can be influenced by substituents, which in turn can affect the propensity for and the outcome of such rearrangements. nih.gov

Functionalization of the Cyclobutyl Ring

Direct functionalization of the C-H bonds of a cyclobutane ring presents a synthetic challenge due to their relative inertness. nih.gov However, recent advances in catalysis have enabled the development of methods for the diastereoselective functionalization of cyclobutane rings. For example, palladium-catalyzed C-C cleavage and functionalization of bicyclo[1.1.1]pentan-2-ol intermediates, derived from cyclobutyl ketones, allows for the introduction of various aryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring. nih.govresearchgate.net Rhodium-catalyzed C-H insertion reactions have also been employed for the selective functionalization of arylcyclobutanes. nih.gov

Furthermore, palladium-catalyzed reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides have been shown to produce a variety of structurally diverse products, including cyclobutenes and methylenecyclobutanes. organic-chemistry.org These methods highlight the potential for the targeted modification of the cyclobutyl ring within this compound, should the amine or alkyne group be suitably protected or transformed.

Synthesis of Analogs and Structurally Related Derivatives

The synthesis of analogs and structurally related derivatives of this compound can be achieved by modifying either the cyclobutyl ring or the but-3-yn-2-amine (B1312585) side chain.

The synthesis of cyclobutanol derivatives, for instance, has been accomplished through hyperbaric [2+2] cycloaddition reactions. ru.nlresearchgate.net These cyclobutanol scaffolds can be further derivatized, providing a route to a library of substituted cyclobutane compounds. Palladium-catalyzed alkene difunctionalization reactions have also been developed for the synthesis of exo-methylenecyclobutanes bearing aminomethyl groups. nih.gov

A structurally related compound of interest is 1-cyclopropylbut-3-yn-1-amine (B13201212) hydrochloride, where the cyclobutyl ring is replaced by a cyclopropyl (B3062369) group. nih.gov The synthesis of such analogs allows for the exploration of structure-activity relationships, as the change in ring size from cyclobutyl to cyclopropyl can significantly impact the conformational preferences and physicochemical properties of the molecule.

The synthesis of various aryl-2-methyl-3-butyn-2-ols via copper-free Sonogashira coupling reactions also provides a pathway to analogs with modifications on the alkyne-bearing side chain. beilstein-journals.org By employing different starting materials in established synthetic routes, a wide range of derivatives with altered steric and electronic properties can be accessed.

Modifications on the Cyclobutyl Ring

The cyclobutyl moiety, a four-membered carbocycle, can undergo specific reactions, although it is generally less reactive than more strained small rings like cyclopropane. A notable transformation for amines attached to a cyclobutane ring is the Demjanov rearrangement. wikipedia.orgyoutube.com

Demjanov Rearrangement:

Treatment of a primary amine on a cyclobutane ring, such as a conceptual primary amine precursor to our secondary amine of interest, with nitrous acid (HNO₂) can lead to a diazonium salt intermediate. This intermediate is unstable and can undergo rearrangement with ring expansion or substitution. wikipedia.orgquora.com For a cyclobutylamine (B51885) derivative, this could result in the formation of cyclopentanol (B49286) or cyclobutyl-substituted alcohols. wikipedia.orgorganicreactions.org While 1-Cyclobutylbut-3-yn-2-amine is a secondary amine, derivatization to a primary amine followed by reaction with nitrous acid could potentially induce such rearrangements. The reaction proceeds through the formation of a diazonium ion, which upon loss of nitrogen gas, generates a carbocation. This carbocation can then be attacked by water to form an alcohol or undergo rearrangement. wikipedia.org

Detailed Research Findings: Studies on cyclobutylmethylamine have shown that its reaction with nitrous acid yields a mixture of products, including the ring-expanded cyclopentanol. organicreactions.org The regioselectivity of this rearrangement can be influenced by the stereochemistry of the starting amine. wikipedia.org For instance, the reaction of aminomethylcycloalkanes with nitrous acid is a known method for one-carbon ring enlargement in four, five, or six-membered rings. wikipedia.orgorganicreactions.org

| Starting Material Example | Reagent | Potential Product(s) | Reaction Type |

| Cyclobutylmethylamine | Nitrous Acid (HNO₂) | Cyclopentanol, Cyclobutylcarbinol | Demjanov Rearrangement |

Elongation or Functionalization of the Alkynyl Chain

The terminal alkyne in this compound is a versatile functional group for carbon-carbon bond formation, most notably through the Sonogashira coupling reaction. nih.govwikipedia.org

Sonogashira Coupling:

This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a copper(I) co-catalyst and an amine base. nih.govwikipedia.org This reaction is highly efficient for creating substituted alkynes. The terminal proton of the alkyne is sufficiently acidic to be removed by a base, forming a copper acetylide intermediate, which then couples with the organopalladium species generated from the halide. wikipedia.org Copper- and amine-free Sonogashira reaction protocols have also been developed for propargylamines, which can be beneficial in avoiding the formation of diacetylene byproducts from Glaser coupling. tandfonline.com

Detailed Research Findings: Research has demonstrated the successful Sonogashira coupling of various N,N-disubstituted propargylamines with a range of aryl bromides, yielding substituted aryl propargylic amines in good to excellent yields. tandfonline.com The reaction conditions are generally mild and tolerate a variety of functional groups. tandfonline.com This suggests that the amine functionality in this compound would be compatible with this transformation, allowing for the introduction of various aryl or vinyl substituents at the terminus of the alkynyl chain.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reaction Type |

| Terminal Alkyne (e.g., Propargylamine derivative) | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Amine base | Substituted Alkyne | Sonogashira Coupling |

| N,N-diethyl propargylamine | Aryl Bromide | Pd(OAc)₂ / Aminophosphine ligand, K₂CO₃ | Aryl-substituted propargylamine | Copper- and Amine-Free Sonogashira Coupling |

Diverse Substitutions at the Amine Nitrogen

The secondary amine in this compound is a nucleophilic center that can readily undergo a variety of derivatization reactions, including acylation, sulfonylation, and alkylation (reductive amination). The hydrochloride salt would first need to be neutralized to the free base to enable these reactions. nih.gov

Acylation and Sulfonylation:

Secondary amines react with acylating agents such as acyl chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. nih.gov These reactions are typically carried out in the presence of a base to neutralize the HCl generated. A variety of derivatizing reagents, such as dansyl chloride and benzoyl chloride, are commonly used for the analysis of amines and can be applied to synthesize stable derivatives. nih.gov

Reductive Amination:

Reductive amination is a powerful method for the N-alkylation of amines. wikipedia.org It involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. wikipedia.orgresearchgate.netresearchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). researchgate.net This method avoids the over-alkylation that can be an issue with direct alkylation using alkyl halides. researchgate.net

Detailed Research Findings: The derivatization of secondary amines is a well-established field. For instance, pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC) is used for the HPLC analysis of secondary amines. researchgate.net Reductive amination has been successfully applied to propargylamines; for example, the amination of cyclohexanone with propargylamine has been demonstrated. researchgate.net This indicates that the secondary amine of 1-Cyclobutylbut-3-yn-2-amine can be readily alkylated to introduce a wide variety of substituents.

| Reaction Type | Reagent(s) | Product |

| Acylation | Acyl Chloride / Anhydride, Base | N-acyl-1-cyclobutylbut-3-yn-2-amine (Amide) |

| Sulfonylation | Sulfonyl Chloride, Base | N-sulfonyl-1-cyclobutylbut-3-yn-2-amine (Sulfonamide) |

| Reductive Amination | Aldehyde / Ketone, Reducing Agent | N-alkyl/N-cycloalkyl-1-cyclobutylbut-3-yn-2-amine (Tertiary Amine) |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments would be employed to fully characterize 1-Cyclobutylbut-3-yn-2-amine hydrochloride.

One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to each unique proton in the structure. The protons of the cyclobutyl ring would likely appear as a complex multiplet pattern in the upfield region. The methylene (B1212753) protons adjacent to the cyclobutyl ring and the methine proton attached to the amine group would show characteristic chemical shifts and coupling patterns. The terminal alkyne proton would resonate as a singlet or a narrow triplet, and the protons of the ammonium (B1175870) group would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbons of the cyclobutyl ring would resonate in the aliphatic region. The acetylenic carbons would have characteristic chemical shifts in the range of 70-90 ppm. The carbon atom bearing the amino group would be deshielded and appear further downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| Acetylenic CH | ~2.5 | s | - |

| CH-NH₃⁺ | ~3.5 | m | - |

| CH₂-Cyclobutyl | ~1.8-2.0 | m | - |

| Cyclobutyl CH | ~2.2 | m | - |

| Cyclobutyl CH₂ | ~1.7-2.1 | m | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Acetylenic C | ~85 |

| Acetylenic CH | ~75 |

| CH-NH₃⁺ | ~50 |

| CH₂-Cyclobutyl | ~35 |

| Cyclobutyl CH | ~30 |

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for establishing the connectivity of atoms and the stereochemical relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between adjacent protons. For instance, correlations would be expected between the methine proton of the amine group and the adjacent methylene protons, as well as within the cyclobutyl ring spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connection between the cyclobutyl ring, the side chain, and the propargyl group. For example, correlations would be expected from the methylene protons adjacent to the cyclobutyl ring to the carbons of the ring and the methine carbon of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. In the case of this compound, NOESY could help to determine the relative stereochemistry of the substituents on the cyclobutyl ring if applicable, and the preferred conformation of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like amine hydrochlorides. In positive ion mode ESI-MS, this compound is expected to produce a prominent protonated molecular ion [M+H]⁺. The mass of this ion would correspond to the molecular weight of the free amine (C₈H₁₃N).

Table 3: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z |

|---|

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of an ion. The exact mass of the [M+H]⁺ ion of 1-Cyclobutylbut-3-yn-2-amine would be measured and compared to the calculated mass for the molecular formula C₈H₁₄N⁺ to confirm its elemental composition with a high degree of confidence.

Table 4: Predicted HRMS Data for the [M+H]⁺ Ion of 1-Cyclobutylbut-3-yn-2-amine

| Molecular Formula | Calculated Exact Mass |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. The fragmentation of protonated amines often involves the loss of small neutral molecules and cleavage of carbon-carbon bonds adjacent to the nitrogen atom (alpha-cleavage).

For 1-Cyclobutylbut-3-yn-2-amine, characteristic fragmentation pathways would be expected, including the loss of ammonia (B1221849) (NH₃), and cleavage of the bond between the chiral center and the cyclobutylmethyl group. The fragmentation of the cyclobutyl ring itself could also lead to characteristic daughter ions. These fragmentation patterns would provide definitive evidence for the proposed structure.

Table 5: Predicted Key Fragment Ions in the MS/MS Spectrum of the [M+H]⁺ Ion of 1-Cyclobutylbut-3-yn-2-amine

| Predicted Fragment Ion (m/z) | Possible Neutral Loss/Fragmentation Pathway |

|---|---|

| 107.0855 | Loss of NH₃ |

| 69.0701 | Cleavage of the C-C bond between the amine-bearing carbon and the cyclobutylmethyl group |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The interaction of IR radiation with the molecule excites vibrational transitions within its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the IR spectrum would be expected to exhibit several key absorption bands corresponding to its distinct structural features: the primary amine hydrochloride, the terminal alkyne, the cyclobutyl group, and the aliphatic carbon-carbon and carbon-hydrogen bonds.

The primary amine group (-NH2) in its hydrochloride salt form (-NH3+) will display characteristic stretching and bending vibrations. spectroscopyonline.comorgchemboulder.com The N-H stretching vibrations in primary amine salts typically appear as a broad, strong band in the region of 3000-2800 cm⁻¹. This broadening is a result of hydrogen bonding interactions within the crystal lattice. Additionally, the asymmetric and symmetric bending vibrations of the -NH3+ group are expected to be observed in the 1600-1500 cm⁻¹ region. orgchemboulder.com

The terminal alkyne (C≡C-H) functional group gives rise to two highly characteristic absorptions. The stretching vibration of the carbon-carbon triple bond (C≡C) is typically observed as a sharp, weak to medium intensity band in the range of 2140-2100 cm⁻¹. The terminal nature of the alkyne is confirmed by the presence of a sharp, strong C-H stretching band appearing around 3300 cm⁻¹.

The cyclobutyl ring and the aliphatic portions of the molecule will contribute to the C-H stretching and bending vibrations. The stretching vibrations of the C-H bonds in the cyclobutyl and ethyl bridge moieties are expected in the 3000-2850 cm⁻¹ region. The bending vibrations (scissoring, wagging, and twisting) of these CH2 groups will appear in the 1470-1430 cm⁻¹ range. The C-N stretching vibration of the aliphatic amine is anticipated to be in the 1250–1020 cm⁻¹ region. orgchemboulder.com

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive table below.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine Salt (-NH₃⁺) | N-H Stretch | 3000-2800 | Strong, Broad |

| N-H Bend (Asymmetric) | ~1600 | Medium | |

| N-H Bend (Symmetric) | ~1500 | Medium | |

| Terminal Alkyne (-C≡C-H) | C-H Stretch | ~3300 | Strong, Sharp |

| C≡C Stretch | 2140-2100 | Weak to Medium, Sharp | |

| Cyclobutyl/Aliphatic | C-H Stretch | 3000-2850 | Medium to Strong |

| CH₂ Bend | 1470-1430 | Medium | |

| Aliphatic Amine | C-N Stretch | 1250-1020 | Medium to Weak |

This table is generated based on established principles of infrared spectroscopy. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Elucidation

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the crystal can be generated, from which the atomic positions can be determined.

A successful crystallographic analysis of this compound would provide precise measurements of the C-C bond lengths within the cyclobutyl ring, the C-N bond length, and the geometry of the butynyl group, including the C≡C triple bond length. Furthermore, it would reveal the conformation of the cyclobutyl ring and the relative orientation of the substituents. The analysis would also elucidate the intermolecular interactions, particularly the hydrogen bonding network involving the ammonium cation (-NH3+) and the chloride anion (Cl⁻), which are crucial in stabilizing the crystal structure.

The crystallographic data obtained would include the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the atomic coordinates of each atom in the asymmetric unit. While specific experimental data for this compound is not publicly available, the table below illustrates the type of information that would be obtained from such an analysis, with hypothetical values for demonstration purposes.

| Crystallographic Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements of the crystal. |

| a, b, c (Å) | The lengths of the unit cell axes. |

| α, β, γ (°) | The angles between the unit cell axes. |

| V (ų) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | The density of the crystal calculated from the crystallographic data. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This table presents the types of parameters determined through X-ray crystallography. The values are illustrative and not based on experimental data for the specified compound.

Computational and Theoretical Chemistry Studies

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-Cyclobutylbut-3-yn-2-amine hydrochloride, this process would involve calculating the electronic energy for various atomic arrangements and systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.

Conformational analysis is crucial for flexible molecules like this one, which possesses a rotatable cyclobutyl group and a flexible butynylamine chain. Different spatial orientations of the cyclobutyl ring relative to the rest of the molecule can lead to various conformers with distinct energy levels. Theoretical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), would be employed to identify these stable conformers and the energy barriers for interconversion between them. The results would indicate the most likely shapes the molecule adopts under standard conditions.

Table 1: Hypothetical Optimized Geometrical Parameters for the Lowest Energy Conformer of 1-Cyclobutylbut-3-yn-2-amine

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C≡C | 1.21 Å |

| C-C≡ | 1.47 Å | |

| C-N | 1.48 Å | |

| C-C (cyclobutyl) | 1.55 Å | |

| Bond Angle | C-C-N | 110.5° |

| C≡C-H | 179.0° | |

| Dihedral Angle | H-N-C-C | 65.0° |

Electronic Structure and Bonding Analysis using Quantum Chemical Methods

Quantum chemical methods are employed to understand the distribution of electrons within a molecule, which governs its chemical properties and reactivity. An analysis of the electronic structure of this compound would reveal key details about its bonding and charge distribution.

Natural Bond Orbital (NBO) analysis is a common technique used to study bonding. It would likely show a triple bond between the terminal alkyne carbons, sigma bonds forming the cyclobutyl and chain framework, and a polar covalent bond between the carbon and nitrogen atoms of the amine group. The analysis also quantifies atomic charges, which would be expected to show a positive charge on the ammonium (B1175870) group (-NH3+) due to the hydrochloride salt form, and varying partial charges across the carbon skeleton. The study of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. The energy and location of the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO would highlight sites for nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry can accurately predict spectroscopic data, which is invaluable for identifying and characterizing a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding around each nucleus. For this compound, the proton on the terminal alkyne would be expected at a characteristic chemical shift, while protons on the cyclobutyl ring and the carbon chain would have distinct signals based on their electronic environment. libretexts.org Carbons attached to the nitrogen atom typically appear in the 10-65 ppm range in a ¹³C NMR spectrum. libretexts.org

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated computationally, corresponding to the absorption peaks in an IR spectrum. Key predicted frequencies for this molecule would include a sharp peak for the C≡C-H stretch (around 3300 cm⁻¹), a peak for the C≡C triple bond stretch (around 2100-2200 cm⁻¹), and characteristic N-H stretching frequencies for the primary amine salt (typically broad and in the 2800-3100 cm⁻¹ region). libretexts.org

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Functional Group | Predicted Value |

| ¹H NMR | ≡C-H | ~2.5 ppm |

| -CH(NH3+)- | ~3.5 ppm | |

| Cyclobutyl CH₂ | ~1.8-2.2 ppm | |

| ¹³C NMR | C≡C | ~70-90 ppm |

| C-NH3+ | ~45-55 ppm | |

| IR Frequency | ≡C-H Stretch | ~3310 cm⁻¹ |

| C≡C Stretch | ~2150 cm⁻¹ | |

| N-H Stretch (salt) | ~2800-3100 cm⁻¹ (broad) |

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism. For instance, if studying the synthesis of 1-Cyclobutylbut-3-yn-2-amine, computational methods could be used to model the reaction pathway. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them.

Transition state analysis involves locating the saddle point on the potential energy surface that represents the highest energy barrier for a reaction step. By calculating the energy of this transition state, the activation energy for the reaction can be determined, which is directly related to the reaction rate. This type of analysis can help optimize reaction conditions or explain observed product distributions.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). If this compound were being investigated as a potential drug candidate, docking studies would be essential.

The 3D structure of the compound, obtained from geometry optimization, would be placed into the binding site of a target protein. The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site and scores them based on binding energy. A successful docking simulation can predict the binding mode and affinity of the ligand. It can also reveal key intermolecular interactions, such as hydrogen bonds between the amine group and protein residues, or hydrophobic interactions involving the cyclobutyl ring, that are responsible for binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used in drug design to find correlations between the chemical structure of a series of compounds and their biological activity. nih.gov If a particular biological activity were identified for this compound, QSAR could be used to design more potent derivatives.

A QSAR study involves several steps:

Data Set Preparation: A series of derivatives of the parent molecule would be synthesized or designed computationally, and their biological activity would be measured or predicted.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical properties like logP, molecular weight, and electronic properties) are calculated for each derivative. researchgate.net

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested.

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, allowing chemists to prioritize the synthesis of compounds that are most likely to be highly active. nih.gov This approach streamlines the drug discovery process by focusing resources on the most promising candidates. nih.gov

Potential Applications and Future Research Directions

Role as a Versatile Building Block in Organic Synthesis

Propargylamines are a well-established class of compounds that serve as highly versatile building blocks in the synthesis of a wide array of organic molecules. Their utility stems from the presence of both an amine and an alkyne group, which can undergo a variety of chemical transformations. The terminal alkyne can participate in reactions such as Sonogashira coupling, click chemistry, and various cyclization reactions to form heterocyclic compounds like pyrroles and pyridines. The amine group, on the other hand, allows for derivatization through acylation, alkylation, and formation of amides and sulfonamides.

The incorporation of a cyclobutane (B1203170) ring adds another layer of synthetic potential. Cyclobutane derivatives are increasingly utilized in organic synthesis due to their unique stereochemical properties and the inherent ring strain that can be harnessed for ring-opening and ring-expansion reactions. The puckered nature of the cyclobutane ring can enforce specific conformations, which is a valuable tool in stereoselective synthesis. Therefore, 1-Cyclobutylbut-3-yn-2-amine hydrochloride can be envisioned as a precursor for complex molecules with well-defined three-dimensional structures.

Exploration of Biological Activity via Rational Design of Derivatives

The structural features of this compound make it an interesting starting point for the rational design of biologically active derivatives. Both the cyclobutane and propargylamine (B41283) moieties have been independently associated with various pharmacological activities.

Enzyme Inhibition Studies (e.g., kinase inhibition based on related scaffolds)

Propargylamines are famously known for their role as irreversible inhibitors of monoamine oxidases (MAOs), a class of enzymes involved in the metabolism of neurotransmitters. The terminal alkyne group can form a covalent bond with the flavin cofactor of MAO, leading to irreversible inhibition. This mechanism of action is the basis for drugs like selegiline (B1681611) and rasagiline, used in the treatment of Parkinson's disease. Given this precedent, derivatives of this compound could be investigated as potential inhibitors of MAOs or other flavin-dependent enzymes.

Furthermore, the general scaffold can be adapted for targeting other enzymes, such as kinases, which are crucial in cell signaling pathways and are prominent targets in cancer therapy. The cyclobutane group can act as a rigid scaffold to orient functional groups for optimal binding to an enzyme's active site, a strategy that has been successfully employed in the design of various enzyme inhibitors.

Antimicrobial Agent Development (e.g., antibacterial activity)

The search for novel antimicrobial agents is a pressing global health challenge. While there is no direct evidence of the antimicrobial activity of this compound, related structural motifs have shown promise. For instance, certain propargylamine derivatives have been reported to possess antimicrobial properties. Additionally, the introduction of a cyclobutane fragment into thiazole-based agents has been shown to significantly improve their antifungal and antibacterial activities. This suggests that the unique three-dimensional structure imparted by the cyclobutane ring could be beneficial for antimicrobial activity. Future research could involve synthesizing a library of derivatives of this compound and screening them against a panel of pathogenic bacteria and fungi.

Design and Synthesis of Ligands for Specific Biological Targets